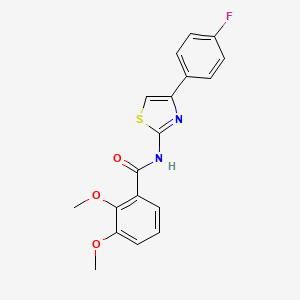

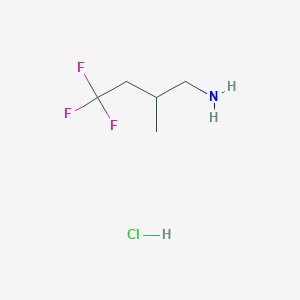

N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

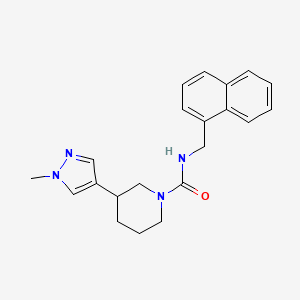

The compound seems to be a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and an indene structure (a fused ring compound composed of a benzene ring and a cyclopentene ring). The exact properties and applications of this compound would depend on its specific structure and substituents .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these compounds often involves reactions with amide-containing compounds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been found to exist in multiple forms, including two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, similar compounds have been found to undergo various chemical oxidation processes .科学的研究の応用

Chemical Synthesis and Modification

The compound N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and its derivatives have been utilized in chemical synthesis, demonstrating the versatility of isoxazole moieties in chemical modifications. For instance, new bidentate auxiliaries derived from isoxazole-3-carboxamide have been used for palladium-catalyzed C(sp(3))-H bond activation, showcasing the role of the 5-methylisoxazole-3-carboxamide (MICA) group in directing the activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation. This process enables the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group offers the advantage of being conveniently removed and recovered under mild conditions, highlighting its utility in synthetic organic chemistry (Pasunooti et al., 2015).

Heterocyclic Chemistry and Medicinal Applications

The structural motif of this compound is pivotal in the synthesis and study of heterocyclic compounds with potential biological activities. Research has delved into the synthesis of various isoxazole and oxazole derivatives, exploring their roles as intermediates in the development of molecules with potential therapeutic applications. For example, the study of isoxazole amino esters has provided insights into the structural requirements for anticonvulsant activity, aligning with efforts to design and synthesize novel compounds with improved pharmacological profiles (Smith et al., 1991).

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-8-6-13(16-19-8)15-14(18)11-7-12(17)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHFKWXOPWPRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)